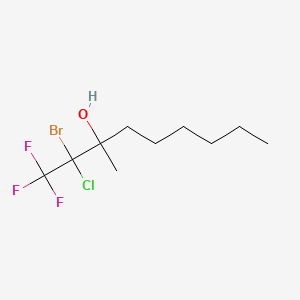
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is an organic compound that belongs to the class of halogenated alcohols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the halogenation of 3-Nonanol, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine, as well as catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: A halogenated compound with similar functional groups but a different carbon backbone.
3-Bromo-1,1,1-trifluoro-2-propanol: Another halogenated alcohol with comparable chemical properties.
Uniqueness
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is unique due to its specific combination of halogen atoms and the nonanol backbone
Eigenschaften
CAS-Nummer |
141583-90-6 |
|---|---|
Molekularformel |
C10H17BrClF3O |
Molekulargewicht |
325.59 g/mol |
IUPAC-Name |
2-bromo-2-chloro-1,1,1-trifluoro-3-methylnonan-3-ol |
InChI |
InChI=1S/C10H17BrClF3O/c1-3-4-5-6-7-8(2,16)9(11,12)10(13,14)15/h16H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZTYVNUKJICCEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C(C(F)(F)F)(Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


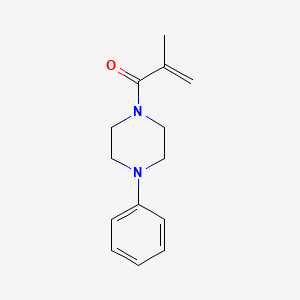
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
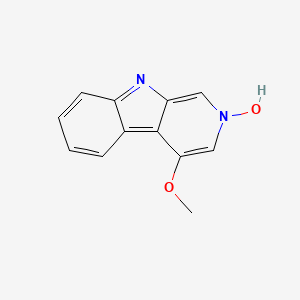
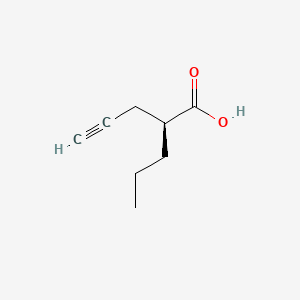
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
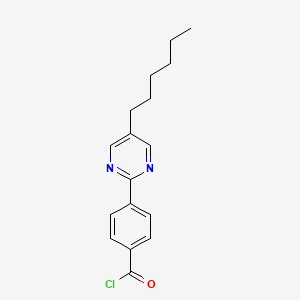
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


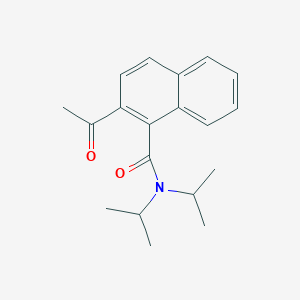
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
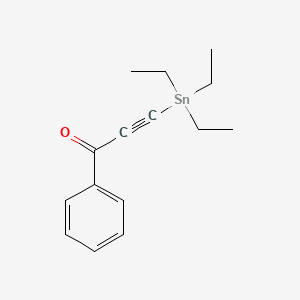
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
